An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Ethylenedioxydiphenol, a key aromatic diether, serves as a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and diverse applications, with a particular focus on its emerging role in polymer science, coordination chemistry, and as a scaffold for novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: Unveiling 2,2'-Ethylenedioxydiphenol
2,2'-Ethylenedioxydiphenol, also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol, is an organic compound featuring two phenol rings linked by an ethylenedioxy bridge.[1] Its unique structural architecture, combining the reactivity of phenolic hydroxyl groups with the conformational flexibility of the ether linkage, makes it a valuable precursor in a variety of chemical transformations. This guide delves into the fundamental aspects of this molecule, from its synthesis to its potential in cutting-edge research and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 2,2'-Ethylenedioxydiphenol is paramount for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| CAS Number | 20115-81-5 | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [1] |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether |
Safety and Handling: 2,2'-Ethylenedioxydiphenol is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.
Synthesis of 2,2'-Ethylenedioxydiphenol: A Practical Approach
The most common and efficient method for the synthesis of 2,2'-Ethylenedioxydiphenol is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol (a dihydric phenol) is deprotonated to form a phenoxide, which then reacts with a dihaloethane.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[2] For the synthesis of 2,2'-Ethylenedioxydiphenol, the key reactants are catechol and a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.
Caption: General workflow for the Williamson ether synthesis of 2,2'-Ethylenedioxydiphenol.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 2,2'-Ethylenedioxydiphenol.
Materials:
-
Catechol
-
1,2-Dichloroethane
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (2.0 equivalents) and finely pulverized potassium carbonate (2.2 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: Slowly add 1,2-dichloroethane (1.0 equivalent) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,2'-Ethylenedioxydiphenol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2,2'-Ethylenedioxydiphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum of 2,2'-Ethylenedioxydiphenol is expected to show distinct signals for the aromatic protons and the ethylene bridge protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.2 ppm). The four protons of the ethylene bridge will give a singlet at approximately δ 4.3 ppm. The phenolic hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the ethylene bridge carbons. The aromatic carbons will resonate in the range of δ 110-150 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The carbons of the ethylene bridge are expected to appear around δ 68 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2'-Ethylenedioxydiphenol is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3550-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |
| 3100-3000 | C-H stretching of the aromatic rings |
| 2950-2850 | C-H stretching of the ethylene bridge |
| 1600-1450 | C=C stretching of the aromatic rings |
| 1250-1000 | C-O stretching of the ether linkages and phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of 2,2'-Ethylenedioxydiphenol, the molecular ion peak (M⁺) would be observed at m/z 246. The fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the aromatic rings. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[3]
Applications in Research and Development
The unique structure of 2,2'-Ethylenedioxydiphenol makes it a valuable precursor in several areas of chemical research and development.
Polymer Chemistry
2,2'-Ethylenedioxydiphenol can be used as a monomer in the synthesis of various polymers, including epoxy resins and polyesters. The presence of two phenolic hydroxyl groups allows for polycondensation reactions, leading to the formation of high-molecular-weight polymers with tailored properties. These polymers may find applications in coatings, adhesives, and advanced composite materials.
Coordination Chemistry and Catalysis
The two phenolic hydroxyl groups and the two ether oxygen atoms of 2,2'-Ethylenedioxydiphenol can act as donor atoms for metal ions, making it an excellent ligand for the formation of metal complexes.[4] These complexes can exhibit interesting catalytic activities in various organic transformations, such as oxidation reactions.[5] The geometry of the ligand can be tuned to create specific coordination environments around the metal center, influencing the selectivity and efficiency of the catalyst.
Caption: A schematic representation of a metal complex with 2,2'-Ethylenedioxydiphenol as a ligand.
Supramolecular Chemistry and Macrocycle Synthesis
2,2'-Ethylenedioxydiphenol is an ideal building block for the synthesis of macrocyclic compounds, such as crown ethers and calixarenes.[6] The pre-organized structure of the molecule can facilitate cyclization reactions, leading to the formation of large ring systems with specific host-guest binding properties. These macrocycles have applications in ion sensing, phase-transfer catalysis, and the development of molecular machines.[7][8][9][10]
Drug Development and Medicinal Chemistry
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[11][12] 2,2'-Ethylenedioxydiphenol can serve as a scaffold for the synthesis of novel drug candidates. By modifying the phenolic hydroxyl groups or introducing substituents onto the aromatic rings, libraries of derivatives can be generated and screened for their biological activity. For instance, derivatives of 2,2'-Ethylenedioxydiphenol could be investigated as enzyme inhibitors or as ligands for specific biological receptors.[13][14][15][16] The flexible ether linkage can also be exploited to design molecules that can adopt specific conformations to interact with biological targets.
Conclusion
2,2'-Ethylenedioxydiphenol is a versatile and valuable compound with a growing number of applications in both academic and industrial research. Its straightforward synthesis, coupled with its unique structural features, makes it an attractive starting material for the creation of complex molecules with diverse functions. From advanced polymers to novel therapeutic agents, the potential of 2,2'-Ethylenedioxydiphenol is still being explored, and this guide serves as a foundational resource to inspire further innovation and discovery in this exciting area of chemistry.
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